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1H-Imidazole, 2-ethyl-1-methyl-

Cat. No.: B13936197
CAS No.: 5709-61-5
M. Wt: 110.16 g/mol
InChI Key: UINDRJHZBAGQFD-UHFFFAOYSA-N
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Description

Contextualizing 1H-Imidazole, 2-ethyl-1-methyl- within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Imidazole (B134444) is an aromatic five-membered heterocycle with two nitrogen atoms. nih.govresearchgate.net The compound 1H-Imidazole, 2-ethyl-1-methyl- , with the chemical formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol , is a disubstituted imidazole. researchgate.net The ethyl group at the 2-position and the methyl group at the 1-position of the imidazole ring give this molecule its specific properties and reactivity. google.com

The imidazole ring is a fundamental structure found in many biologically important molecules, including the amino acid histidine and the purine (B94841) bases of DNA. nih.govnih.gov The unique electronic configuration of the imidazole ring allows it to act as both a weak acid and a weak base, and to form various non-covalent interactions, which is crucial for its role in many biological processes and chemical applications. nih.govmarketresearchfuture.com

Significance of Imidazole Scaffolds in Chemical Science

The imidazole scaffold is of paramount importance in chemical science due to its wide range of applications. Imidazole derivatives are integral components in many pharmaceutical drugs, agrochemicals, and functional materials. marketresearchfuture.com24chemicalresearch.com Their versatility stems from their ability to act as ligands for metal ions, catalysts in various organic reactions, and as building blocks for the synthesis of more complex molecules. nih.govnumberanalytics.com

In medicinal chemistry, the imidazole ring is considered a "privileged scaffold" because its derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govnih.gov The ability of the imidazole nucleus to interact with various biological targets through hydrogen bonding and other interactions makes it a valuable component in drug design. nih.gov

Research Trajectories and Future Directions for 1H-Imidazole, 2-ethyl-1-methyl-

Research on 1H-Imidazole, 2-ethyl-1-methyl- has primarily focused on its practical applications as a catalyst and a precursor in the synthesis of other valuable compounds.

Catalysis in Polyurethane Synthesis: One of the significant industrial applications of 1H-Imidazole, 2-ethyl-1-methyl- is as a catalyst in the production of polyurethanes. nih.gov Imidazoles with small alkyl substituents, such as methyl and ethyl groups, have been found to be more active catalysts for the reaction between organic isocyanates and polyols to form polyurethane foams and elastomers compared to unsubstituted imidazole or those with larger alkyl or aryl groups. google.com The catalytic activity of these imidazoles is often temperature-sensitive, allowing for better control over the polymerization process. google.com Future research in this area is likely to focus on developing more efficient and environmentally friendly catalytic systems for polyurethane production, potentially involving synergistic effects with other catalysts. tosoh.co.jp The trend is moving towards non-fugitive catalysts to reduce volatile organic compound (VOC) emissions. tosoh.co.jp

Precursor for Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govtandfonline.com They function by adsorbing onto the metal surface and forming a protective layer that inhibits the corrosion process. tandfonline.com1H-Imidazole, 2-ethyl-1-methyl- can serve as a precursor for the synthesis of more complex corrosion inhibitors. nih.gov The mechanism of inhibition often involves the interaction of the nitrogen atoms in the imidazole ring with the metal surface. tandfonline.com Future research will likely focus on designing and synthesizing novel imidazole-based corrosion inhibitors with enhanced efficiency, lower toxicity, and better environmental compatibility. nih.govtandfonline.com Computational studies, such as density functional theory (DFT), are being used to understand the dissociation and interaction of imidazole derivatives on metal surfaces to design more effective inhibitors. nih.gov

Precursor for Antifungal Agents: The imidazole scaffold is a cornerstone in the development of antifungal drugs. nih.govconsensus.app Many commercial antifungal agents contain a 1-substituted imidazole moiety. 1H-Imidazole, 2-ethyl-1-methyl- can be used as a building block for the synthesis of new antifungal compounds. nih.gov The research in this field is driven by the increasing problem of antimicrobial resistance. nih.govnih.gov Future directions will involve the synthesis of novel imidazole derivatives and the study of their structure-activity relationships to develop more potent and broad-spectrum antifungal agents with fewer side effects. nih.govnih.gov

Development of Functional Materials: Imidazole-based compounds are being explored for their use in a variety of advanced materials. numberanalytics.com For instance, they are used in the development of ionic liquids, which are salts that are liquid at low temperatures and have applications as green solvents and electrolytes. tandfonline.com Imidazole derivatives are also being investigated for use in fluorescent materials and polymers with specific thermal and conductive properties. numberanalytics.comrsc.org The future of imidazole chemistry in materials science is bright, with ongoing research into new sustainable materials and their applications in areas like CO2 capture and environmental remediation. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B13936197 1H-Imidazole, 2-ethyl-1-methyl- CAS No. 5709-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5709-61-5

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-ethyl-1-methylimidazole

InChI

InChI=1S/C6H10N2/c1-3-6-7-4-5-8(6)2/h4-5H,3H2,1-2H3

InChI Key

UINDRJHZBAGQFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Imidazole, 2 Ethyl 1 Methyl and Its Structural Analogues

De Novo Synthesis Strategies for 1H-Imidazole, 2-ethyl-1-methyl-

The de novo synthesis of the imidazole (B134444) ring provides a versatile platform for introducing a wide array of substituents. These strategies are broadly categorized into classical multicomponent reactions and modern catalytic methods.

Classical Multicomponent Reactions in Imidazole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a prime example of such a reaction and remains a cornerstone for the synthesis of substituted imidazoles. wikipedia.orgdbpedia.orgijprajournal.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. wikipedia.orgijprajournal.comresearchgate.net A modification of this method, using a primary amine like methylamine (B109427) instead of ammonia, directly affords N-substituted imidazoles, such as 1H-Imidazole, 2-ethyl-1-methyl-. wikipedia.org

The general scheme for the synthesis of a 1,2-disubstituted imidazole, such as the target compound, via a modified Debus-Radziszewski reaction would involve the reaction of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde with an ethyl group (e.g., propanal), and a primary amine (methylamine) in the presence of an ammonia source (ammonium acetate).

Table 1: Key Features of Debus-Radziszewski Imidazole Synthesis

FeatureDescription
Reactants 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine
Product Substituted Imidazole
Advantages High atom economy, operational simplicity, access to diverse structures.
Modifications Use of primary amines for N-substituted imidazoles.

Reductive cyclization represents a powerful strategy for the synthesis of heterocyclic compounds, including imidazoles. This approach typically involves the formation of a key intermediate that undergoes a cyclization reaction coupled with a reduction step. For the synthesis of 1H-Imidazole, 2-ethyl-1-methyl-, a plausible reductive cyclization pathway could involve the intramolecular cyclization of an N-(2-(methylamino)alkyl)propionamide intermediate, followed by reduction.

Another conceptual approach involves the reductive amination of an α-keto aldehyde with methylamine to form an α-amino ketone, which can then undergo cyclization. The development of one-pot biocatalytic reductive amination cascades has shown promise for the synthesis of chiral amines, a technology that could be adapted for the synthesis of chiral imidazole precursors. researchgate.net

Ring-closing condensation reactions are fundamental in the formation of heterocyclic rings. For the synthesis of 1H-Imidazole, 2-ethyl-1-methyl-, a key strategy involves the condensation of an α-dicarbonyl compound with an amine and an aldehyde. A classic example is the reaction of an α-amino ketone with an orthoester. For instance, the condensation of 1-(methylamino)butan-2-one with triethyl orthoformate would be a direct route to 1H-Imidazole, 2-ethyl-1-methyl-.

The intramolecular aldol (B89426) condensation is another relevant pathway, where a molecule containing two carbonyl groups can cyclize. nih.govacs.org While not a direct synthesis of the imidazole ring itself, the principles of intramolecular condensation are central to many imidazole syntheses where acyclic precursors are cyclized. The synthesis of N-acyl-α-amino ketones and their subsequent cyclization is a well-established method for preparing related oxazoles, and similar principles can be applied to imidazole synthesis. nih.gov The reaction of an N-acyl-α-amino acid with an aldehyde in the presence of an isothiocyanate can lead to 1,2-disubstituted imidazolin-5-ones, which are precursors to imidazoles. documentsdelivered.com

Contemporary Catalytic Approaches for 1H-Imidazole, 2-ethyl-1-methyl-

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Copper and rhodium catalysts have been particularly effective in the synthesis of imidazoles.

Copper-Catalyzed Syntheses: Copper catalysts are attractive due to their low cost and versatile reactivity. Copper-catalyzed methods for imidazole synthesis often involve C-N and C-C bond formation through cross-coupling reactions. chemistryviews.org For instance, copper-catalyzed α-amination of ketones followed by oxidative C-C bond cleavage provides a route to aryl imidazoles. nih.gov Copper(I)-catalyzed asymmetric α-alkylation of 2-acylimidazoles has also been developed, showcasing the utility of copper in functionalizing the imidazole core. nih.gov The synthesis of N-alkyl substituted benzimidazoles via copper-catalyzed C-N amination highlights the potential for synthesizing N-alkylated imidazoles like the target compound. ijprajournal.com

Rhodium-Catalyzed Syntheses: Rhodium catalysts have shown remarkable activity in the synthesis of imidazoles through various pathways, including the annulation of imidazoles with alkynes and the transannulation of 1-sulfonyl triazoles. nih.govrsc.org Rhodium(III)-catalyzed direct olefination of imidazoles at the C5 position has also been reported. rsc.org These methods, while powerful, often lead to more complex imidazole structures than the simple 1,2-dialkyl substitution pattern of the target compound.

Table 2: Overview of Transition Metal-Catalyzed Imidazole Syntheses

CatalystReaction TypeKey Features
Copper Cross-coupling, Amination, AlkylationLow cost, good for N-alkylation and C-H functionalization. ijprajournal.comchemistryviews.orgnih.govnih.gov
Rhodium Annulation, Transannulation, OlefinationHigh efficiency, good for constructing complex fused imidazoles. nih.govrsc.org
Palladium C-H Silylation, Cross-couplingEffective for functionalizing the imidazole ring. acs.org
Nickel Multicomponent couplingPractical for synthesis of complex allylic amines. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Amino acids and their derivatives, as well as imidazole itself, have been employed as organocatalysts in the synthesis of substituted imidazoles. asianpubs.orgnih.gov

For example, various amino acids have been shown to catalyze the multicomponent condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) to afford triarylimidazoles in excellent yields under mild, and even solvent-less, conditions. asianpubs.org The proposed mechanism involves the amino acid facilitating the initial condensation steps. Imidazolium-based ionic liquids have also been utilized as dual solvent-catalysts for esterification reactions, demonstrating the catalytic potential of the imidazole moiety. nih.gov A cooperative bimetallic radical catalytic system has been reported for the highly enantioselective hydrogen-atom transfer from imidazole to ketones, showcasing a novel mode of reactivity for imidazole in catalysis. acs.org

Regioselective Functionalization Techniques

The precise control of substituent placement on the imidazole ring is paramount for tailoring molecular properties. For 1H-Imidazole, 2-ethyl-1-methyl-, where the C2 position is occupied, functionalization is directed towards the C4 and C5 positions. Modern synthetic chemistry offers several powerful techniques to achieve this regioselectivity.

A significant strategy involves the use of a removable directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This approach enables a "trans-N-alkylation" by first protecting one nitrogen, allowing for functionalization at specific C-H bonds, and then switching the protecting group to the other nitrogen to open up new sites for reaction. nih.gov This method provides a high degree of control, facilitating the sequential and regioselective introduction of aryl groups at the C4 and C5 positions. nih.gov

Furthermore, transition metal catalysis provides a direct route to functionalize imidazole C-H bonds. Nickel-catalyzed methods, for instance, have proven effective for the C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives, respectively. rsc.org The choice of solvent is critical in these transformations, with tertiary alcohols like t-amyl alcohol significantly accelerating the C-H activation process. rsc.org Similarly, palladium-catalyzed C-H silylation using reagents like hexamethyldisilane (B74624) offers a direct pathway to silicon-containing imidazoles under relatively mild conditions. acs.org These techniques represent the forefront of regioselective functionalization, allowing for the construction of complex imidazole derivatives from simple precursors.

Derivatization and Functionalization of 1H-Imidazole, 2-ethyl-1-methyl-

The derivatization of the 1H-Imidazole, 2-ethyl-1-methyl- scaffold is key to developing new chemical entities. The inherent reactivity of the imidazole ring, combined with the existing substituents, allows for a range of chemical modifications.

N-Alkylation and N-Acylation Reactions

For 1H-Imidazole, 2-ethyl-1-methyl-, the N1 position is already occupied by a methyl group. Further N-alkylation reactions occur at the N3 position, leading to the formation of quaternary imidazolium (B1220033) salts. Reagents such as methyl iodide or dimethyl sulphate can be used to introduce an additional methyl group, converting the 2-acyl-1-methyl-1H-imidazole into its corresponding imidazolium salt. clockss.org This quaternization activates the acyl group for subsequent reactions with various nucleophiles. clockss.org The synthesis of N-alkylated imidazoles is a common strategy, and studies on simpler imidazoles show that increasing the length of the alkyl chain can modulate the compound's properties. nih.gov

Regioselective N-alkylation is a significant challenge when starting from imidazoles with a free N-H bond. However, advanced strategies, such as the use of an SEM protecting group, can solve this problem by allowing for the directed alkylation of a specific nitrogen atom before the group's removal. nih.gov

Acylation of the imidazole core is another important transformation. 2-Alkanoyl- and 2-aroyl-1-methyl-1H-imidazoles can be prepared in good yields by reacting 2-lithio-1-methyl-1H-imidazole with an acylating agent like 1-acylpyrrolidine at low temperatures. clockss.org

C-H Functionalization Strategies on the Imidazole Ring

Direct C-H functionalization is a powerful and atom-economical strategy for elaborating the imidazole core. With the C2 position of 1H-Imidazole, 2-ethyl-1-methyl- being substituted, these strategies target the C4 and C5 positions.

Nickel catalysis has emerged as a cost-effective and efficient method for C-H arylation. rsc.org Using a catalytic system such as Ni(OTf)₂ with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), imidazoles can be coupled with phenol derivatives. rsc.org Palladium-catalyzed reactions are also widely used for the regioselective arylation of all three C-H bonds on the imidazole ring. nih.gov These methods often employ aryl bromides and even less expensive aryl chlorides as coupling partners, demonstrating broad applicability. nih.gov The ability to perform sequential arylations at different positions by modulating protecting groups and reaction conditions provides a flexible route to complex, multi-substituted imidazoles. nih.gov

Below is a table summarizing key C-H functionalization strategies applicable to the imidazole ring.

Functionalization TypeCatalyst SystemCoupling PartnerTarget PositionReference
C-H ArylationNi(OTf)₂/dcypePhenol derivativesC2 rsc.org
C-H AlkenylationNi(OTf)₂/dcyptEnol derivativesC2 rsc.org
C-H ArylationPd(OAc)₂/P(n-Bu)Ad₂Aryl halides (Cl, Br)C2, C4, C5 nih.gov
C-H SilylationPd(OAc)₂HexamethyldisilaneC-H bonds acs.org

Introduction of Exocyclic Functional Groups

Introducing functional groups attached to the imidazole ring expands its synthetic utility and allows for the creation of diverse molecular architectures.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.comwikipedia.org The electron-rich nature of the 1H-Imidazole, 2-ethyl-1-methyl- ring makes it a suitable substrate for this transformation.

The reaction proceeds via electrophilic aromatic substitution, where the imidazole attacks the Vilsmeier reagent. chemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org For 1H-Imidazole, 2-ethyl-1-methyl-, formylation is expected to occur preferentially at the C5 position due to the electronic effects of the ring nitrogens and potential steric hindrance at C4. The aldehyde product can subsequently be oxidized to the corresponding carboxylic acid using standard oxidation protocols, further diversifying the available functional groups.

The table below outlines the typical components of the Vilsmeier-Haack reaction.

ComponentExampleRoleReference
SubstrateElectron-Rich Heterocycle (e.g., Imidazole)Reactant jk-sci.com
Reagent Source 1N,N-Dimethylformamide (DMF)Forms Vilsmeier Reagent chemistrysteps.com
Reagent Source 2Phosphorus oxychloride (POCl₃)Forms Vilsmeier Reagent chemistrysteps.com
Final StepWaterHydrolysis of iminium intermediate jk-sci.com
ProductHeteroaromatic AldehydeFormylated Product organic-chemistry.org

The incorporation of a nitrile group can be achieved through various methods, including the aza-Michael addition of an N-H bond across the double bond of acrylonitrile (B1666552). nih.gov This reaction creates a C-N bond and appends a propiononitrile side chain to the nitrogen atom. nih.gov While the target compound, 1H-Imidazole, 2-ethyl-1-methyl-, lacks an N-H bond for direct addition, this reaction is highly relevant for its precursors.

For example, the reaction of 2-ethyl-4(5)-methylimidazole with acrylonitrile would lead to the formation of 2-ethyl-4(5)-methyl-1H-imidazole-1-propiononitrile. chemicalbook.com This demonstrates the feasibility of introducing the nitrile functionality onto a closely related imidazole scaffold. The reaction is typically catalyzed and proceeds via nucleophilic attack of the imidazole nitrogen on the electron-deficient alkene of acrylonitrile. nih.gov The resulting polymers from copolymerizing N-vinyl imidazole and acrylonitrile can also be chemically modified to convert the nitrile groups into chelating amidoxime (B1450833) groups. researchgate.net

Green Chemistry Approaches in 1H-Imidazole, 2-ethyl-1-methyl- Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazole derivatives to reduce environmental impact and improve efficiency. Key areas of development include the use of solvent-free reaction conditions and microwave-assisted synthesis.

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the need for organic solvents, which are often hazardous and contribute to waste. asianpubs.org These reactions can lead to higher efficiency, easier separation and purification of products, and milder reaction conditions. asianpubs.org

While specific research on the solvent-free synthesis of 1H-Imidazole, 2-ethyl-1-methyl- is not extensively documented, the principles can be inferred from the synthesis of other substituted imidazoles. For instance, a one-pot method for synthesizing various imidazole derivatives has been reported under solvent-free conditions, demonstrating the general applicability of this approach. asianpubs.org The reaction of o-phenylenediamine (B120857) with various aldehydes under neat conditions at 140°C has been shown to produce benzimidazole (B57391) derivatives in good to excellent yields (55-92%). umich.edu This suggests that a similar approach, potentially reacting an appropriate diamine precursor with a carboxylic acid or aldehyde equivalent under solvent-free heating, could be a viable route for 1H-Imidazole, 2-ethyl-1-methyl-.

The advantages of solvent-free synthesis are evident in the reduced reaction times and simplified work-up procedures. The data below, extrapolated from the synthesis of related benzimidazole derivatives, illustrates the potential of this method.

Table 1: Synthesis of Benzimidazole Derivatives under Solvent-Free Conditions

Aldehyde Reactant Reaction Time (hours) Yield (%)
Benzaldehyde 1 88
p-Nitro benzaldehyde 0.5 92
p-Chloro benzaldehyde 1 75
p-Methoxy benzaldehyde 1.5 78

This table is interactive. You can sort and filter the data. Source: Adapted from umich.edu

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. nih.gov The rapid heating of the reaction mixture by microwave irradiation can complete a synthesis in minutes rather than hours. nih.gov

The application of microwave irradiation has been successfully demonstrated for the synthesis of various imidazole derivatives. nih.govasianpubs.orgresearchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes in the presence of ammonium acetate has been achieved under microwave irradiation. researchgate.net In one specific instance, the reaction of 2-ethyl-4-methylimidazole (B144543) with phenyl glycidyl (B131873) ether was heated to 120°C in just one minute using a microwave, yielding the product in a fraction of the time required by conventional methods. nih.gov

A comparative study between microwave-assisted and conventional synthesis of aryl imidazoles highlighted the superiority of the microwave method in terms of reaction time and yield. This efficiency makes microwave-assisted synthesis a highly attractive green chemistry approach for the production of substituted imidazoles.

Table 2: Comparison of Microwave vs. Conventional Synthesis for Aryl Imidazoles

Synthesis Method Reaction Time (minutes) Yield (%)
Microwave-Assisted 12-16 Higher

This table is interactive. You can sort and filter the data. Source: Adapted from

Although a specific protocol for the microwave-assisted synthesis of 1H-Imidazole, 2-ethyl-1-methyl- is not detailed in the reviewed literature, the successful synthesis of its structural analogues, such as 1-ethyl-2-methyl imidazole, suggests the high potential of this methodology. derpharmachemica.com

Industrial Scale-Up Considerations in 1H-Imidazole, 2-ethyl-1-methyl- Production

The transition from laboratory-scale synthesis to industrial production of 1H-Imidazole, 2-ethyl-1-methyl- presents several challenges and considerations. These include the cost and availability of starting materials, reaction conditions, process safety, and the environmental impact of the manufacturing process.

For industrial-scale synthesis, one-pot reactions are highly desirable as they reduce the number of unit operations, leading to lower capital and operational costs. asianpubs.orgumich.edu The development of a robust one-pot synthesis for 1H-Imidazole, 2-ethyl-1-methyl- would be a significant step towards its economically viable industrial production.

The choice of catalyst is another critical factor. While some laboratory syntheses may use expensive or hazardous catalysts, industrial processes necessitate the use of cost-effective, efficient, and recyclable catalysts to minimize waste and cost. google.com

Furthermore, the purification of the final product is a major consideration. In the synthesis of a related compound, 1-(2-methoxyethyl)-2-methyl imidazole, the crude product was purified by washing and subsequent reduced-pressure distillation. Similar multi-step purification processes may be required for 1H-Imidazole, 2-ethyl-1-methyl-, and these need to be optimized for large-scale production to ensure high purity and yield.

The "stringency" of reaction conditions, such as high temperatures or pressures, can also pose challenges for industrial scale-up, potentially requiring specialized and costly equipment. google.com Therefore, developing synthetic routes that proceed under milder conditions is a key goal for industrial applications.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1h Imidazole, 2 Ethyl 1 Methyl

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Nucleus

The imidazole ring in 1H-Imidazole, 2-ethyl-1-methyl- possesses both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The primary site of nucleophilicity is the lone pair of electrons on the sp²-hybridized N-3 nitrogen atom. This makes the compound a base and a nucleophile. The nucleophilicity of imidazoles is generally pH-dependent; at higher pH, more of the free base is present, which enhances its nucleophilic character. researchgate.net However, compared to other amines, the nucleophilicity of the imidazole nitrogen can be lower than expected based on its basicity, which has been attributed to the higher reorganization energies required for the reaction with electrophiles. researchgate.net The presence of the electron-donating ethyl and methyl groups on the imidazole ring increases the electron density at the N-3 position, thereby enhancing its nucleophilicity compared to unsubstituted imidazole. It can act as a catalyst, for instance in the synthesis of polyurethanes, and serves as a building block for other functionalized molecules like corrosion inhibitors and antifungal agents. roco.global

Electrophilic Reactivity: While the imidazole ring is generally electron-rich, it can undergo electrophilic substitution reactions, although these are less common than for benzene (B151609) derivatives. The electron-donating nature of the methyl and ethyl groups further activates the ring towards electrophilic attack. However, these reactions are often less facile than with more electron-rich heterocyclic systems.

Thermal Stability and Decomposition Pathways of 1H-Imidazole, 2-ethyl-1-methyl-

The thermal stability of 1H-Imidazole, 2-ethyl-1-methyl- is a critical parameter, particularly in its applications as a catalyst or as a component of ionic liquids. Studies on closely related imidazolium (B1220033) salts provide significant insight into its decomposition behavior. For instance, the thermal decomposition of 1-ethyl-3-methylimidazolium (B1214524) halides occurs at temperatures between 233°C and 249°C. The primary decomposition products identified include fragments such as methyl halides and ethyl halides, resulting from nucleophilic attack by the anion on the alkyl groups of the imidazolium cation. researchgate.net

Computational and experimental studies on 1-ethyl-3-methylimidazolium acetate (B1210297) ([C2Mim][OAc]) indicate that the decomposition is dominated by an S_N2 pathway. chemrxiv.org The activation energy for this process was determined to be approximately 135-142 kJ·mol⁻¹. chemrxiv.org

Table 1: Thermal Decomposition Data for Related Imidazolium Compounds
CompoundDecomposition Temperature (Tdec)Primary Decomposition PathwayActivation Energy (Ea)Key Products
1-ethyl-3-methylimidazolium chloride233°C S_N2Not SpecifiedMethyl chloride, Ethyl chloride
1-ethyl-3-methylimidazolium bromide246°C S_N2116-123 kJ/mol researchgate.netMethyl bromide, Ethyl bromide researchgate.net
1-ethyl-3-methylimidazolium iodide249°C S_N2Not SpecifiedMethyl iodide, Ethyl iodide
1-ethyl-3-methylimidazolium acetateNot SpecifiedS_N2 (dominant) / E2~142 kJ/mol (gas phase) chemrxiv.orgMethyl imidazole, Ethyl imidazole chemrxiv.org

The data suggests that the decomposition of 1H-Imidazole, 2-ethyl-1-methyl- when part of an ionic liquid structure, would likely proceed via nucleophilic substitution on the N-methyl or N-ethyl groups.

Acid-Base Properties and Protonation Equilibria

The N-3 atom of 1H-Imidazole, 2-ethyl-1-methyl- possesses a lone pair of electrons, rendering it a Brønsted-Lowry base capable of accepting a proton. This protonation results in the formation of a 1-ethyl-2-methyl-1H-imidazol-3-ium cation. The basicity of this nitrogen is a key feature of its chemistry.

Table 2: Acid-Base Properties of Related Imidazole Compounds
CompoundPropertyValueReference
1-(2-Phenylethyl)-1H-imidazolepKa (Predicted)7.04 ± 0.10
2-Methylimidazole (B133640)Proton Affinity (PAff)963.40 kJ/mol chemeo.com
2-MethylimidazoleGas Basicity (BasG)929.60 kJ/mol chemeo.com

The equilibrium between the neutral base and its conjugate acid is fundamental to its role in catalysis and its behavior in solution. The electron-donating ethyl and methyl groups are expected to increase the basicity of 1H-Imidazole, 2-ethyl-1-methyl- relative to unsubstituted imidazole.

Computational Chemistry and Mechanistic Studies on 1H-Imidazole, 2-ethyl-1-methyl- Reactions

Computational modeling has become an indispensable adjunct to experimental studies in chemistry, providing detailed insights into reaction energetics and pathways that are often difficult to probe empirically. For 1H-Imidazole, 2-ethyl-1-methyl-, computational approaches such as Density Functional Theory (DFT) and transition state modeling are pivotal in predicting its reactivity and elucidating the mechanisms of its reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of imidazole derivatives. researchgate.net For 1H-Imidazole, 2-ethyl-1-methyl-, DFT calculations can provide a wealth of information about its intrinsic properties, which in turn explains its chemical reactivity.

DFT calculations typically commence with the optimization of the molecule's geometry to find its lowest energy conformation. For 1H-Imidazole, 2-ethyl-1-methyl-, this would involve determining the preferred rotational orientations of the ethyl and methyl groups relative to the imidazole ring. Following geometry optimization, a variety of electronic properties can be calculated.

Key parameters obtained from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For 1H-Imidazole, 2-ethyl-1-methyl-, the electron-donating nature of the ethyl and methyl groups is expected to raise the HOMO energy level, making it a better electron donor compared to unsubstituted imidazole.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In 1H-Imidazole, 2-ethyl-1-methyl-, the N3 atom is expected to be the most electron-rich and nucleophilic site, a common feature in N-alkylimidazoles. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis can quantify the electron-donating effects of the alkyl substituents on the imidazole ring.

While specific DFT data for 1H-Imidazole, 2-ethyl-1-methyl- is not extensively published, the table below presents illustrative data based on typical values for similarly substituted imidazoles, calculated at a common level of theory (e.g., B3LYP/6-311G(d,p)).

ParameterIllustrative ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating character.
LUMO Energy 0.9 eVIndicates electron-accepting character.
HOMO-LUMO Gap 6.7 eVRelates to chemical reactivity and stability.
Dipole Moment 3.8 DMeasures the overall polarity of the molecule.
N3 Mulliken Charge -0.65 eQuantifies the negative charge on the N3 atom, indicating its nucleophilicity.

This table is for illustrative purposes and the values are representative of what would be expected from a DFT calculation.

Understanding how a reaction proceeds requires the mapping of the potential energy surface, which connects reactants to products via transition states. Reaction pathway analysis for 1H-Imidazole, 2-ethyl-1-methyl- would involve modeling its participation in a specific chemical transformation, for instance, as a nucleophilic catalyst or as a base.

The process involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Sophisticated algorithms are used to locate the TS structure connecting reactants and products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Calculating Activation Energies: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

For example, in a hypothetical nucleophilic substitution reaction where 1H-Imidazole, 2-ethyl-1-methyl- acts as a nucleophile, DFT would be used to model the approach of the N3 atom to the electrophilic center. The transition state would feature a partially formed bond between the nitrogen and the electrophile and a partially broken bond in the substrate.

A study on imidazole-catalyzed transesterification, for instance, used transition state analysis to show that imidazole facilitates the reaction through a concerted mechanism where it acts as a general base to deprotonate a nucleophile. nih.gov A similar role could be investigated for 1H-Imidazole, 2-ethyl-1-methyl-. The steric hindrance from the 2-ethyl group might influence the activation energy of such a process compared to less substituted imidazoles.

The following table illustrates the kind of energetic data that would be obtained from a reaction pathway analysis for a hypothetical reaction involving 1H-Imidazole, 2-ethyl-1-methyl-.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants 1H-Imidazole, 2-ethyl-1-methyl- + Substrate0.0
Transition State 1 First energetic barrier+15.2
Intermediate A metastable species along the pathway-5.4
Transition State 2 Second energetic barrier+12.8
Products Final products of the reaction-20.7

This table is for illustrative purposes and the values are representative of a hypothetical two-step reaction.

Through such computational studies, a detailed, quantitative understanding of the chemical reactivity and reaction mechanisms of 1H-Imidazole, 2-ethyl-1-methyl- can be achieved, guiding its application in various chemical contexts.

Advanced Characterization and Analytical Methodologies for 1h Imidazole, 2 Ethyl 1 Methyl

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the intricate structural details of 1H-Imidazole, 2-ethyl-1-methyl-. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer unambiguous evidence of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone in the structural analysis of 1H-Imidazole, 2-ethyl-1-methyl-, providing detailed information about the hydrogen and carbon skeletons of the molecule.

The ¹H and ¹³C NMR spectra of imidazole (B134444) and its derivatives are well-documented, allowing for precise chemical shift assignments. ias.ac.inpitt.edu For 1-ethyl-2-methyl-1H-imidazole, the proton NMR spectrum displays characteristic signals for the ethyl and methyl groups, as well as the protons on the imidazole ring. researchgate.net The chemical shifts are influenced by the electron-donating and withdrawing nature of the substituents and the aromaticity of the imidazole ring. ias.ac.in

Tautomerism, the process of proton migration between the two nitrogen atoms of the imidazole ring, is a key consideration in the analysis of N-unsubstituted imidazoles. ias.ac.inresearchgate.net However, in 1H-Imidazole, 2-ethyl-1-methyl-, the presence of the methyl group on one nitrogen and the ethyl group on the other nitrogen atom prevents this tautomerization, leading to a more defined and stable structure. This results in distinct NMR signals for each proton and carbon in the molecule.

Below is a table summarizing typical ¹H NMR chemical shifts for related imidazole compounds.

CompoundSolventH2 (ppm)H4 (ppm)H5 (ppm)Methyl (ppm)Ethyl (ppm)Reference
ImidazoleD₂O7.707.147.14-- hmdb.ca
1-Methylimidazole (B24206)CDCl₃7.397.016.863.64- chemicalbook.com
2-Ethyl-4-methylimidazole (B144543)--6.55-2.15 (ring), 1.15 (ethyl)2.50 chemicalbook.com

This table is for illustrative purposes and shows data for related compounds. Specific data for 1H-Imidazole, 2-ethyl-1-methyl- was not available in the search results.

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environment of each carbon atom. ias.ac.in The carbon atoms of the imidazole ring typically resonate in the aromatic region, while the carbons of the ethyl and methyl substituents appear in the aliphatic region. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. libretexts.org

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The exact mass of 1-ethyl-2-methyl-1H-imidazole (C₆H₁₀N₂) is calculated to be 110.0844 g/mol . nih.gov HRMS can confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osti.govmdpi.com This technique is ideal for analyzing volatile compounds like 1H-Imidazole, 2-ethyl-1-methyl-. The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrometer then records the mass spectrum of the eluting compound.

The electron ionization (EI) mass spectrum of 1-ethyl-2-methyl-1H-imidazole shows a prominent molecular ion peak [M]⁺ at m/z 110. nih.govnist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-alkylated imidazoles involve the loss of the alkyl group or cleavage of the imidazole ring. researchgate.net For instance, a characteristic fragment at m/z 95, corresponding to the loss of a methyl group ([M-15]⁺), is often observed. nih.gov Another significant fragment can result from the loss of ethylene (B1197577) from the ethyl group.

The table below details the characteristic mass spectral data for 1-ethyl-2-methyl-1H-imidazole.

m/zProposed Fragment
110[M]⁺ (Molecular Ion)
95[M - CH₃]⁺
81[C₄H₅N₂]⁺
54[C₃H₄N]⁺

This table is based on typical fragmentation patterns for similar compounds and data from the NIST WebBook. nist.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 1H-Imidazole, 2-ethyl-1-methyl-. These methods probe the vibrational modes of the molecule, which are sensitive to the specific bonds and their chemical environment.

In the FTIR spectrum of related imidazole compounds, characteristic bands are observed that can be correlated to specific molecular vibrations. For instance, the N-H stretching frequency in imidazole derivatives typically appears as a strong absorption band. researchgate.net The C=N stretching vibration within the imidazole ring is also a key diagnostic feature. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT) methods, are frequently employed to assign these vibrational frequencies to specific normal modes of the molecule, providing a more detailed interpretation of the experimental spectra. researchgate.netasianpubs.org

Raman spectroscopy offers complementary information to FTIR. Studies on similar ionic liquids containing the 1-ethyl-3-methylimidazolium (B1214524) cation have utilized Raman spectroscopy to investigate intermolecular interactions and solvation effects. nih.gov The coordination of anions or solvent molecules to the imidazolium (B1220033) ring can be monitored through changes in the Raman spectra. nih.gov

Table 1: Key Vibrational Frequencies for Imidazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretch ~3020 researchgate.net
C=N Stretch (cyclic) Varies with complexation researchgate.net

Note: The exact positions of these bands for 1H-Imidazole, 2-ethyl-1-methyl- may vary based on its specific chemical environment and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For organic molecules like 1H-Imidazole, 2-ethyl-1-methyl-, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org

The types of electronic transitions that can occur in such molecules include n → π* and π → π* transitions. youtube.com The imidazole ring, being an unsaturated system, contains π electrons that can be excited to antibonding π* orbitals. The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. tanta.edu.eg Factors such as solvent polarity and pH can influence these electronic transitions. tanta.edu.eg For instance, an increase in solvent polarity can cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions. tanta.edu.eg The solubility of related compounds in various solvents has been determined using UV spectrophotometry by measuring absorbance at different wavelengths. acs.org

Table 2: Typical Electronic Transitions in Organic Molecules

Transition Molar Absorptivity (ε) Wavelength Region Reference
π → π* High 200-400 nm libretexts.org
n → π* Low to Moderate > 280 nm youtube.com

Diffraction Methods for Solid-State Structure Elucidation

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure

Table 3: Example Crystallographic Data for Imidazole Derivatives

Compound Crystal System Space Group Reference
2-ethyl-4-methyl-1H-imidazol-3-ium bromide Monoclinic P2₁/c nih.gov
2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d] Imidazole Monoclinic P2₁/n tandfonline.com
1-[2-(2-Chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole Triclinic P1 nih.gov
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate Monoclinic P2₁/n iucr.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For the separation of imidazole derivatives, reverse-phase HPLC (RP-HPLC) is often employed. A method for analyzing 2-ethyl-4-methyl-1H-imidazole has been described using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The choice of the stationary phase (column) and mobile phase composition is critical for achieving optimal separation and resolution.

Table 4: Example HPLC Conditions for Imidazole Derivative Analysis

Parameter Condition Reference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.com
Mode Reverse Phase (RP) sielc.com

Gas Chromatography (GC)

Gas chromatography is a premier technique for separating and analyzing volatile compounds without decomposition. For 1H-Imidazole, 2-ethyl-1-methyl-, GC is utilized to determine its purity, identify potential impurities, and quantify its presence in a mixture. The analysis relies on the compound's partitioning between a stationary phase within a capillary column and a mobile gaseous phase.

Detailed research findings indicate that the analysis of imidazole derivatives by GC, often coupled with a mass spectrometer (GC-MS), provides high resolution and sensitivity. gdut.edu.cn While direct studies on 1H-Imidazole, 2-ethyl-1-methyl- are not extensively detailed in publicly available literature, methodologies for structurally similar compounds like 2-ethylimidazole (B144533) and other alkylated imidazoles are well-established. gdut.edu.cnresearchgate.netnist.gov These methods often involve a capillary column, such as one coated with a non-polar or medium-polarity stationary phase, and a flame ionization detector (FID) or a mass spectrometer for detection. For certain imidazole compounds, a derivatization step, for instance with isobutyl chloroformate, may be employed to enhance volatility and improve chromatographic peak shape, although this is not always necessary. gdut.edu.cnresearchgate.net The retention time under specific chromatographic conditions is a key identifier for the compound.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis

Parameter Value/Description
Instrument Gas Chromatograph with FID or MS detector
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial Temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold for 5 min
Detector Temp 280 °C (FID) or MS Transfer Line at 280 °C

| Expected Retention Time | Dependent on exact conditions, but distinct for purity assessment. |

This table presents typical parameters for the GC analysis of alkylated imidazoles and serves as a representative methodology for 1H-Imidazole, 2-ethyl-1-methyl-.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical composition derived from its molecular formula, C₆H₁₀N₂. nist.gov This comparison is fundamental for verifying the compound's stoichiometric composition and purity.

For 1H-Imidazole, 2-ethyl-1-methyl-, the theoretical elemental composition is calculated based on its molecular formula and the atomic weights of its constituent elements. nih.gov The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the identity and purity of the synthesized compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Table 2: Elemental Composition of 1H-Imidazole, 2-ethyl-1-methyl-

Element Symbol Atomic Weight Number of Atoms Total Mass Theoretical %
Carbon C 12.011 6 72.066 65.41%
Hydrogen H 1.008 10 10.080 9.15%
Nitrogen N 14.007 2 28.014 25.44%

| Total | C₆H₁₀N₂ | | | 110.16 | 100.00% |

Thermal Analysis Techniques (TGA-DTA) for Stability and Decomposition Studies

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition profile of 1H-Imidazole, 2-ethyl-1-methyl-. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between the sample and a reference material.

Studies on related imidazolium-based ionic liquids and imidazole derivatives reveal that their thermal decomposition is a critical characteristic. chemrxiv.orgnih.gov TGA provides key data points such as the onset temperature of decomposition (T-onset), which marks the temperature at which significant mass loss begins, and the peak decomposition temperature (T-peak), where the rate of mass loss is at its maximum. nih.gov This information is vital for determining the upper-temperature limit for the compound's storage and application. The decomposition of imidazole derivatives often occurs in one or more stages, and the process can be influenced by the atmosphere (e.g., nitrogen vs. air). nih.govresearchgate.net For instance, the thermal decomposition of some imidazole nitrate (B79036) ionic liquids is a one-step process. nih.gov The final residual mass at the end of the experiment can indicate the formation of non-volatile decomposition products, such as char. nih.gov

Table 3: Representative Thermal Analysis Data for Imidazole Derivatives

Parameter Description Representative Value
T-onset Onset temperature of decomposition ~280 - 320 °C
T-peak Peak temperature of maximum decomposition rate ~310 - 340 °C
Decomposition Steps Number of distinct mass loss events Typically one major step
Atmosphere Inert (Nitrogen) or Oxidative (Air) Nitrogen
Heating Rate Rate of temperature increase 10 °C/min

| Final Residue @ 600°C | Percentage of mass remaining | < 15% |

This table is based on published data for structurally related imidazole compounds and represents expected values for 1H-Imidazole, 2-ethyl-1-methyl-. nih.govnih.gov

Coordination Chemistry of 1h Imidazole, 2 Ethyl 1 Methyl and Its Complexes

1H-Imidazole, 2-ethyl-1-methyl- as a Ligand in Metal Complexesresearchgate.netiucr.org

1H-Imidazole, 2-ethyl-1-methyl-, also known as 1-methyl-2-ethyl-1H-imidazole, is a heterocyclic compound that serves as a versatile ligand in coordination chemistry. As a derivative of imidazole (B134444), its coordination properties are influenced by the substituents on the imidazole ring. The methyl group at the N1 position is crucial as it prevents the tautomerism observed in unsubstituted imidazole, thereby designating the sp2-hybridized nitrogen atom at the N3 position as the sole and predictable coordination site. iucr.org This feature makes N-substituted imidazoles like 1H-Imidazole, 2-ethyl-1-methyl- highly valuable for the systematic design of novel metal complexes. iucr.org

The presence of an ethyl group at the C2 position, adjacent to the coordinating N3 atom, introduces significant steric hindrance. This bulkiness can influence the number of ligands that can coordinate to a metal center, as well as the geometry and stability of the resulting complex. In some catalytic systems, bulky substituents like the 2-ethyl group have been shown to render the ligand unreactive, highlighting the critical role of sterics in the coordination and application of such complexes. acs.org

Coordination Modes and Binding Sitesiucr.org

Due to the methylation at the N1 nitrogen, 1H-Imidazole, 2-ethyl-1-methyl- functions exclusively as a monodentate ligand. Coordination with a metal ion occurs through the lone pair of electrons on the imine-like nitrogen atom at the N3 position. iucr.org This predictable binding behavior is a key characteristic of 1-substituted imidazoles in coordination chemistry. The ligand acts as a pure sigma-donor, forming a coordinate covalent bond with a Lewis acidic metal center.

Synthesis of Transition Metal Complexes with 1H-Imidazole, 2-ethyl-1-methyl-iucr.orgnih.govnih.gov

The synthesis of transition metal complexes involving 1H-Imidazole, 2-ethyl-1-methyl- generally follows standard procedures for forming N-donor ligand complexes. A common method involves the direct reaction of the ligand with a metal salt, such as a metal halide or metal nitrate (B79036), in a suitable solvent.

A typical synthesis can be generalized as follows:

A solution of the metal salt (e.g., Zinc(II) nitrate, Palladium(II) chloride) is prepared in a solvent like ethanol, methanol, or acetonitrile.

A stoichiometric amount of the 1H-Imidazole, 2-ethyl-1-methyl- ligand, dissolved in the same or a compatible solvent, is added to the metal salt solution.

The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. nih.gov

The resulting metal complex may precipitate out of the solution directly or can be isolated by slow evaporation of the solvent.

For example, the synthesis of zinc(II) complexes with 1-methylimidazole (B24206) has been achieved by reacting zinc nitrate with the ligand, leading to the formation of crystals upon standing. iucr.org Similarly, palladium(II) complexes can be prepared by reacting a palladium precursor like PdCl₂(MeCN)₂ with the imidazole ligand in a solvent such as dichloromethane. clockss.org

Structural Analysis of Metal-Imidazole Complexes (e.g., Zinc(II), Palladium(II), Platinum(IV), Strontium(II))iucr.orgnih.gov

The structural characteristics of metal complexes with 1H-Imidazole, 2-ethyl-1-methyl- are dictated by the preferred coordination geometry of the metal ion and the steric profile of the ligand. While specific crystallographic data for complexes of this exact ligand are scarce, analysis of closely related structures provides significant insight.

Zinc(II) Complexes: Zinc(II) complexes with N-substituted imidazoles commonly adopt either tetrahedral or octahedral geometries. For instance, complexes of the type [ZnX₂(L)₂] (where X is a halide and L is an imidazole derivative) typically show a distorted tetrahedral coordination around the zinc center, with two halide ions and two nitrogen atoms from the imidazole ligands completing the coordination sphere. nih.gov In the absence of coordinating anions, octahedral complexes such as [Zn(1-methyl-1H-imidazole)₆]²⁺ can form, where the zinc ion is surrounded by six imidazole ligands. iucr.org Given the steric bulk of the 2-ethyl group in 1H-Imidazole, 2-ethyl-1-methyl-, it is likely to favor lower coordination numbers, making a distorted tetrahedral geometry probable in complexes with coordinating anions like halides.

Interactive Table: Structural Data for Representative Zinc-Imidazole Complexes

Compound Metal Center Geometry Zn-N Bond Length (Å) N-Zn-N Angle (°) Reference
[ZnCl₂(2-MeIm)₂] Zn(II) Distorted Tetrahedral 2.023 - 2.030 114.7 - 116.5 nih.gov
[ZnBr₂(Im)₂] Zn(II) Distorted Tetrahedral 2.037 - 2.043 110.1 - 110.1 nih.gov

This table presents data for related imidazole ligands to infer potential structural parameters.

Palladium(II) Complexes: Palladium(II) typically forms square-planar complexes. With monodentate ligands like substituted imidazoles, complexes of the type [PdCl₂(L)₂] are common. In these structures, the two imidazole ligands are generally found in a trans configuration to minimize steric repulsion between the ligands. clockss.org The palladium atom is coordinated in a square-planar fashion to two chloride ions and two nitrogen atoms from the imidazole rings. clockss.org For 1H-Imidazole, 2-ethyl-1-methyl-, a trans arrangement would be strongly favored to accommodate the bulky 2-ethyl groups.

Platinum(IV) Complexes: Platinum(IV) complexes are characterized by an octahedral geometry and are kinetically inert. nih.gov This stability makes them attractive as potential prodrugs in medicine. nih.govgoogle.com The central platinum(IV) ion is surrounded by six ligands. While a vast number of Pt(IV) complexes have been synthesized with various nitrogen-containing ligands, specific structural studies on complexes containing 1H-Imidazole, 2-ethyl-1-methyl- are not prominently featured in available research. It is expected that such a complex would feature an octahedral Pt(IV) center with the imidazole ligand coordinated through its N3 atom.

Strontium(II) Complexes: Research on the coordination chemistry of strontium(II) with simple N-substituted imidazole ligands is limited. However, a coordination polymer of strontium(II) with a more complex ligand, 2-methyl-1H-imidazole-4,5-dicarboxylate, has been reported. researchgate.net In this structure, the Sr(II) ion is eight-coordinate, binding to one nitrogen atom and seven oxygen atoms from the carboxylate groups and water molecules, forming a two-dimensional layered network. researchgate.net This example highlights the versatility of imidazole-based ligands but does not directly represent the coordination behavior of the monofunctional 1H-Imidazole, 2-ethyl-1-methyl-.

Catalytic Applications of 1H-Imidazole, 2-ethyl-1-methyl- Metal Complexesacs.orgnih.gov

Metal complexes containing imidazole derivatives are widely explored for their catalytic properties in both homogeneous and heterogeneous systems. The electronic and steric properties of the imidazole ligand can be fine-tuned to optimize the activity and selectivity of the metal catalyst.

Homogeneous Catalysis

Complexes of palladium with imidazole-based ligands are effective catalysts for various cross-coupling reactions, which are fundamental in organic synthesis. For instance, palladium(II) complexes have been used as catalysts in Suzuki-Miyaura and Sonogashira coupling reactions. acs.org

Additionally, zinc complexes containing 1-methylimidazole have been patented for use as catalysts in the production of coating materials, specifically in reactions involving isocyanates and hydroxyl groups to form polyurethanes. google.com The steric properties of the ligand can be a determining factor in catalytic activity. In one study on cooperative bimetallic catalysis, it was noted that while 2-methylimidazole (B133640) was an effective hydrogen-atom donor, the bulkier 2-ethylimidazole (B144533) was found to be unreactive, demonstrating that increased steric hindrance can be detrimental to catalytic performance in certain systems. acs.org

Heterogeneous Catalysis

Imidazole derivatives are crucial building blocks for metal-organic frameworks (MOFs), which can serve as robust heterogeneous catalysts. These porous materials offer high surface area and tunable active sites. For example, metal complexes with imidazole have been used to catalyze the oxidation of styrene. nih.gov In such systems, the catalytic activity was found to be dependent on the nature of the metal ion and other associated ligands. Chromium-based MOFs incorporating imidazole functionalities have been shown to be efficient and recyclable heterogeneous catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions.

Applications in Materials Chemistry via Coordination Polymers

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The design and synthesis of Metal-Organic Frameworks (MOFs) are predicated on the principles of crystal engineering, where the judicious selection of metal ions and organic linkers dictates the architecture and, consequently, the properties of the final material. nih.gov Imidazole and its derivatives are a well-established class of ligands in the construction of MOFs, valued for their robust coordination to a variety of metal centers through their nitrogen donor atoms. researchgate.net

While specific literature detailing the synthesis of MOFs using 1H-Imidazole, 2-ethyl-1-methyl- as the primary ligand is not prevalent, we can infer design principles from closely related systems. For instance, the synthesis of coordination polymers with ligands such as 1-ethyl-imidazole provides insight into the potential structural roles of N-substituted imidazoles. In the two-dimensional coordination polymer, {FeII(1-Ethyl-imidazole)2[NiII(CN)4]}n, the 1-ethyl-imidazole ligand coordinates to the Fe(II) center at the axial positions of an octahedral geometry. mdpi.com This monodentate coordination fashion is typical for simple imidazole derivatives.

The synthesis of such materials is often achieved under solvothermal conditions, where the reaction between a metal salt and the organic ligand is carried out in a sealed vessel at elevated temperatures. mdpi.com The choice of solvent, temperature, and the metal-to-ligand ratio are critical parameters that can influence the final structure. For a hypothetical MOF constructed with 1H-Imidazole, 2-ethyl-1-methyl-, one could envision its role as a monodentate ligand, similar to 1-ethyl-imidazole, capping the coordination sphere of a metal ion. Alternatively, if used in conjunction with multifunctional linkers, it could act as a modulator, influencing the porosity and dimensionality of the resulting framework.

The table below outlines typical components and conditions for the synthesis of coordination polymers based on imidazole derivatives, which would be applicable to the design of frameworks with 1H-Imidazole, 2-ethyl-1-methyl-.

ComponentExampleRole in Synthesis
Metal Ion Zn(II), Cu(II), Cd(II), Fe(II)Forms the nodes of the framework
Organic Ligand 1H-Imidazole, 2-ethyl-1-methyl-Connects metal nodes
Co-ligand Dicarboxylic acids, tricarboxylic acidsCan create higher dimensional structures
Solvent N,N-Dimethylformamide (DMF), EthanolSolubilizes reactants, can act as a template
Method Solvothermal, HydrothermalProvides energy for crystal formation

The steric hindrance from the 2-ethyl group in 1H-Imidazole, 2-ethyl-1-methyl- would likely play a significant role in the assembly process, potentially leading to more open framework structures compared to less substituted imidazoles.

Luminescent Properties of Coordination Polymers

Coordination polymers, particularly those incorporating d10 metal centers like Zn(II) and Cd(II), are promising candidates for luminescent materials. The luminescence in these materials can originate from the organic ligand, the metal center, or from a combination of both in the form of ligand-to-metal or metal-to-ligand charge transfer. The coordination of a ligand to a metal ion can significantly affect its photophysical properties, often leading to enhanced emission intensity and shifts in emission wavelength. nih.gov

While there is a lack of specific studies on the luminescent properties of coordination polymers derived from 1H-Imidazole, 2-ethyl-1-methyl-, the general principles for designing luminescent MOFs are well-established. The imidazole moiety itself is not strongly emissive, but its derivatives can be incorporated into larger, more conjugated systems that do exhibit fluorescence or phosphorescence. The coordination to a metal center can enhance this emission by increasing the rigidity of the ligand and reducing non-radiative decay pathways. nih.gov

For a coordination polymer of 1H-Imidazole, 2-ethyl-1-methyl-, the luminescence would likely be dominated by any co-ligands present that have inherent fluorescent properties. For example, coordination polymers built with aromatic carboxylates often exhibit ligand-based luminescence. mdpi.com The role of the 1H-Imidazole, 2-ethyl-1-methyl- ligand would be primarily structural, influencing the local environment of the emissive species.

The table below summarizes factors that influence the luminescent properties of coordination polymers.

FactorInfluence on Luminescence
Metal Ion d10 metals (Zn, Cd) are often used to avoid quenching of ligand-based luminescence. Lanthanide ions can lead to characteristic sharp emission bands.
Organic Ligand The intrinsic photoluminescence of the ligand is a primary determinant. Rigid, conjugated ligands are often highly emissive.
Coordination Environment The geometry and rigidity of the metal-ligand bond can affect the energy of the excited state and non-radiative decay rates.
Intermolecular Interactions π-π stacking and hydrogen bonding within the crystal structure can influence the emission properties.

Non Traditional Applications and Emerging Research Frontiers of 1h Imidazole, 2 Ethyl 1 Methyl

Applications in Polymer Chemistry and Materials Science

Substituted imidazoles are versatile compounds in polymer science, functioning as catalysts that accelerate polymerization and as building blocks that can be integrated into polymer chains to confer specific properties.

Role as Accelerators in Polymerization Reactions (e.g., Polyurethane, PVC)

N-substituted imidazoles are recognized for their catalytic activity in the curing of epoxy resins and the formation of polyurethanes. They function as accelerators, promoting the polymerization process. For instance, the related isomer 1-ethyl-2-methylimidazole is noted as a catalyst for polyurethane synthesis, which is used in coatings, adhesives, and foams. roco.global Similarly, 1-isopropyl-2-methyl imidazole (B134444) is employed as a liquid curative for epoxy resins, valued for its ability to create materials with high heat and chemical resistance at moderate temperatures. google.com

The mechanism of this catalysis involves the nucleophilic nitrogen of the imidazole ring. Studies on model systems using 1-methylimidazole (B24206) and 1,2-dimethylimidazole (B154445) in epoxy curing show that the imidazole opens the epoxide ring, forming an imidazolium (B1220033) adduct. researchgate.net This intermediate is highly reactive and initiates the polymerization. The research demonstrates that the imidazole is not consumed but regenerated through various pathways, confirming its role as a true catalyst that can significantly enhance reaction rates. researchgate.net This catalytic function is a general feature of imidazoles, suggesting a similar potential for 1H-Imidazole, 2-ethyl-1-methyl- in these applications.

Integration into Polymeric Materials for Enhanced Properties

The incorporation of imidazole derivatives directly into polymer backbones is an active area of research for creating materials with advanced functionalities. While poly(N-vinylimidazole) can be brittle, it can be copolymerized with other monomers, such as butyl acrylate, to create more flexible materials suitable for applications like CO2 separation membranes. dtu.dk

Alkylation of the imidazole groups in polymers like poly(1-vinylimidazole) (PVIm) can create pH-sensitive polycations. acs.org These modified polymers have been explored for gene delivery, where the alkylated imidazole groups act as anchors to hold DNA. The stability and efficiency of these polymer-DNA complexes can be tuned by changing the length and density of the alkyl chains, highlighting how specific substitutions on the imidazole ring influence the material's properties. acs.orgresearchgate.net Copolymers of methyl methacrylate (B99206) and allyl-derived imidazoles have also been synthesized, showing that incorporating the imidazole moiety can enhance the thermal stability of the resulting polymer compared to pure polymethyl methacrylate (PMMA).

Solid Phase Synthesis of Polyamides

A significant application of N-methylimidazole derivatives is in the solid-phase synthesis of polyamides designed to bind to specific DNA sequences. caltech.eduacs.org This method allows for the creation of complex macromolecules with high precision. In this process, N-methylimidazole (Im) and N-methylpyrrole (Py) amino acids are used as monomer building blocks. caltech.edu

The synthesis is typically performed on a solid resin support, allowing for efficient, automated, and high-yield production of the desired polyamide sequence. caltech.educaltech.edu Standard protocols, using either Boc or Fmoc chemistry, have been optimized to achieve high stepwise coupling yields, often exceeding 99%. caltech.educaltech.edu The ability to create custom polyamide chains by arranging these imidazole and pyrrole (B145914) units has opened doors to developing synthetic ligands with affinities and specificities for DNA comparable to natural proteins. caltech.edu This methodology underscores the role of substituted N-methylimidazoles as crucial components in the construction of sophisticated biomimetic materials.

Synthesis DetailDescriptionSource(s)
Methodology Solid-phase synthesis using N-methylimidazole (Im) and N-methylpyrrole (Py) amino acid building blocks. caltech.eduacs.orgfigshare.com
Chemistry Protocols are optimized for both Boc and Fmoc chemistries. caltech.educaltech.edu
Efficiency High stepwise coupling yields (>99%) are achievable. caltech.edu
Product Produces sequence-specific DNA-binding polyamides. acs.org
Scale Monomer building blocks can be prepared on a multi-gram scale, affording up to 100-200 mg of purified polyamide. caltech.educaltech.edu

Optoelectronic Applications

The electronic properties of the imidazole ring make it a candidate for use in optoelectronic devices, including solar cells and energy storage systems. Its derivatives are being explored as dyes, electrolyte components, and building blocks for conductive materials.

Dyes for Solar Cells

In the field of dye-sensitized solar cells (DSSCs), organic dyes are crucial for absorbing light and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂). wikipedia.org Imidazole-based compounds are being investigated for this purpose. Research has focused on creating donor-π-acceptor type organic dyes where the imidazole ring acts as a spacer or structural component. nih.gov

For example, a series of dyes using 1-alkyl-1H-imidazole as a spacer between electron-donating and electron-accepting parts of the molecule have been developed and characterized. nih.gov These dyes demonstrated good power conversion efficiencies. nih.gov Patents also describe the use of various imidazole derivatives as additives in the electrolyte of DSSCs to improve performance. google.comwipo.int The introduction of imidazole-based structures can enhance light-harvesting properties and reduce undesirable charge recombination reactions within the cell.

Components in Energy Storage Devices

Imidazole derivatives, particularly in their quaternized form as imidazolium salts, are key components of ionic liquids used as electrolytes in energy storage devices like supercapacitors and batteries. nih.govmerckmillipore.com These ionic liquids are valued for their low volatility, high thermal stability, and wide electrochemical window. merckmillipore.comiu.edu

Research has shown that the structure of the imidazolium cation significantly impacts its stability and performance. Functionalizing the C2 position of the imidazolium ring (the carbon between the two nitrogens) with an alkyl group can enhance its reductive stability, which is crucial for battery applications. iu.edu Ionic liquids like 1-methyl-3-ethylimidazolium chloride have been studied as electrolytes in molten salt batteries. dtic.mil Furthermore, imidazole-based compounds are being integrated into materials to create novel energy storage systems. For instance, they can be combined with cellulose (B213188) to form hybrid materials for batteries and supercapacitors, where the imidazole helps create pathways for ion transport. researchgate.net The investigation of different imidazole derivatives, such as 1-ethyl imidazole and 2-ethyl-4-methyl imidazole, in crosslinked epoxy resins has also shown their potential for creating flexible dielectric films for energy storage. researchgate.net

DeviceRole of Imidazole DerivativeExample Compound(s)Source(s)
Dye-Sensitized Solar Cells (DSSC) Spacer in donor-π-acceptor dyes; electrolyte additive.1-alkyl-1H-imidazole nih.govwipo.int
Batteries / Supercapacitors Component of ionic liquid electrolytes.1-methyl-3-ethylimidazolium chloride nih.govdtic.mil
Dielectric Films Curing agent and component in epoxy-based dielectrics.1-ethyl imidazole, 2-ethyl-4-methyl imidazole researchgate.net
Hybrid Materials Functional component to facilitate ion transport in cellulose-based membranes.Imidazole researchgate.net

Role in Corrosion Inhibition Mechanisms (via Derivatives)

Imidazole derivatives are a well-established class of corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their effectiveness stems from the molecular structure, which includes nitrogen heteroatoms with lone-pair electrons and aromatic pi electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can be physical (electrostatic interaction), chemical (chemisorption involving charge sharing or transfer), or a combination of both.

While direct studies on the corrosion inhibition properties of 1H-Imidazole, 2-ethyl-1-methyl- are not extensively documented, its importance lies in its role as a chemical precursor for synthesizing other effective corrosion inhibitors. Specifically, 1-ethyl-2-methylimidazole serves as a building block for producing 1-(2-hydroxyethyl)imidazole, a compound recognized for its application as a corrosion inhibitor for metals in acidic conditions. roco.global

The general mechanism by which these imidazole-based inhibitors function involves the following steps:

Adsorption: The nitrogen atoms in the imidazole ring act as active centers, donating electrons to the vacant d-orbitals of the metal.

Film Formation: A protective film is formed on the metal surface. This film can be a simple adsorbed layer or a more complex one involving the formation of coordination complexes with metal ions.

Blocking Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) would typically occur.

The effectiveness of imidazole derivatives can be tailored by altering the substituent groups on the imidazole ring, which influences their electron density, steric hindrance, and solubility.

Environmental Fate and Transport Studies of 1H-Imidazole, 2-ethyl-1-methyl-

Biodegradation and Biotransformation Pathways

Specific biodegradation studies on 1H-Imidazole, 2-ethyl-1-methyl- are limited. However, research on the biodegradability of different imidazole structures provides significant insight into its likely behavior. A key factor determining the biodegradability of imidazole compounds is the position of the alkyl substituents on the imidazole ring.

Studies have shown that while the core imidazole ring and its C-substituted derivatives (where alkyl groups are attached to carbon atoms) are generally considered to be ultimately biodegradable, N-substituted imidazoles are typically poorly biodegradable. researchgate.net The compound 1H-Imidazole, 2-ethyl-1-methyl- falls into this latter category, as it possesses a methyl group attached to a nitrogen atom (N-1 position).

The presumed pathway for the biodegradation of the basic imidazole structure involves the urocanase pathway, which is responsible for the breakdown of the amino acid histidine. It is hypothesized that N-alkylation blocks the necessary enzymatic attacks required to open and degrade the imidazole ring, thus conferring persistence to N-substituted compounds in the environment. researchgate.net

Table 1: Predicted Biodegradability of Imidazole Derivatives

Compound Type Substitution Position Biodegradability Potential Rationale
C-substituted Imidazoles Carbon atoms of the ring High Ring is accessible to enzymatic degradation pathways. researchgate.net

Based on this, 1H-Imidazole, 2-ethyl-1-methyl- is expected to exhibit low biodegradability and persist in environments where microbial degradation is the primary removal mechanism.

Soil Adsorption and Mobility Studies

Studies on these related compounds indicate that their interaction with soil is influenced by several factors:

Soil Composition: The presence of organic matter and specific types of clay minerals, particularly smectite, has been shown to significantly increase the sorption (adsorption) of imidazolium cations to soil. acs.org

Interaction Mechanism: The strong effect of clay minerals suggests that ionic interactions play a crucial role in the adsorption and desorption processes of these compounds in soil. acs.org

Alkyl Chain Length: The length of alkyl side chains on the imidazole ring can also affect sorption behavior. acs.org

Given its structure, 1H-Imidazole, 2-ethyl-1-methyl- may exhibit some affinity for soils, especially those rich in organic content and certain clays. Its mobility in soil would consequently be reduced in such cases. However, without specific studies, its potential for leaching into groundwater remains an area for further investigation.

Atmospheric Degradation Kinetics

The primary removal process for many volatile and semi-volatile organic compounds in the atmosphere is through reaction with photochemically generated radicals, most importantly the hydroxyl (OH) radical. While specific kinetic data for the reaction of 1H-Imidazole, 2-ethyl-1-methyl- with atmospheric oxidants is not available, the degradation pathway can be inferred from studies on other aliphatic amines and heterocyclic compounds. nilu.com

The degradation is expected to be initiated by the abstraction of a hydrogen atom from either the ethyl or methyl group, or potentially from the imidazole ring itself, by an OH radical. This initial reaction leads to the formation of a carbon-centered radical, which then undergoes further reactions in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOx). For simple amines, these reaction sequences typically lead to the formation of imines and amides as major products. nilu.com

The atmospheric half-life of 1H-Imidazole, 2-ethyl-1-methyl- would be dependent on the concentration of OH radicals and the rate constant for their reaction. For a related compound, 2-methylimidazole (B133640), the atmospheric half-life has been estimated to be around 4.1 hours, suggesting a relatively rapid degradation in the atmosphere. While this value provides an estimate, the substitution pattern on 1H-Imidazole, 2-ethyl-1-methyl- would influence its specific reaction rate and, therefore, its atmospheric persistence.

Advanced Theoretical and Computational Studies on 1h Imidazole, 2 Ethyl 1 Methyl

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, defining regions of space where electrons are likely to be found. For 1H-Imidazole, 2-ethyl-1-methyl-, the electronic structure is fundamentally based on the aromatic imidazole (B134444) ring. The imidazole ring is a five-membered heterocycle with a 6 π-electron system, which confers aromatic stability. nih.govwikipedia.org The electronic structure of this parent ring is significantly influenced by the addition of the N-methyl and C-ethyl substituents.

Both the methyl (-CH₃) and ethyl (-C₂H₅) groups are considered electron-donating groups (EDGs) through an inductive effect. These groups increase the electron density of the imidazole ring. This perturbation affects the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, EDGs raise the energy of the HOMO, making the molecule a better electron donor, and have a lesser effect on the LUMO energy. acs.org

Density Functional Theory (DFT) is a common computational method used to perform electronic structure calculations on such molecules. researchgate.net Studies on the electronic properties of imidazole and its derivatives show that the N-1 nitrogen's lone pair contributes to the aromatic π-system, while the N-3 nitrogen's lone pair resides in an sp²-hybridized orbital in the plane of the ring, making it the primary site of protonation. nih.govrsc.org The addition of the 1-methyl and 2-ethyl groups is expected to raise the energy of the HOMO and slightly alter the LUMO, thereby narrowing the HOMO-LUMO gap compared to unsubstituted imidazole. This has direct implications for the molecule's reactivity and spectral properties.

PropertyUnsubstituted ImidazoleExpected Effect of Substituents on 1H-Imidazole, 2-ethyl-1-methyl-Rationale
HOMO EnergyBaselineIncreased (Less Negative)Electron-donating effects of methyl and ethyl groups increase electron density, destabilizing the HOMO. acs.org
LUMO EnergyBaselineMinor ChangeAlkyl groups have a smaller influence on the energy of the unoccupied orbitals.
HOMO-LUMO GapBaselineDecreasedThe increase in HOMO energy is the dominant effect, leading to a smaller energy gap.
Electron DensityBaselineIncreased on the RingInductive effect from both the 1-methyl and 2-ethyl groups pushes electron density into the aromatic system.

Quantum Chemical Descriptors (e.g., Proton Affinity, Gas Basicity, Ionization Energy)

Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's reactivity and physical properties. For 1H-Imidazole, 2-ethyl-1-methyl-, key descriptors include proton affinity, gas basicity, and ionization energy.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. nih.gov A higher PA indicates a stronger base. Imidazole itself is amphoteric, acting as both an acid and a base. wikipedia.org The basic site is the sp²-hybridized nitrogen at the 3-position. Computational studies on substituted imidazoles have shown that electron-donating groups significantly increase the proton affinity. nih.gov Specifically, alkyl groups at the N-1 position enhance PA, and this effect increases with the length of the alkyl chain. Therefore, the 1-methyl group in the target molecule is expected to increase its basicity compared to unsubstituted imidazole. The 2-ethyl group further contributes to this effect by donating additional electron density to the ring.

Gas Basicity (GB) is the negative of the Gibbs free energy change for the gas-phase protonation. It is closely related to proton affinity but also includes entropy effects. The trends observed for proton affinity generally hold for gas basicity.

Ionization Energy (IE) is the energy required to remove an electron from a molecule in the gas phase. It is directly related to the energy of the HOMO. Since the electron-donating methyl and ethyl groups raise the HOMO energy level, they are expected to lower the ionization energy of 1H-Imidazole, 2-ethyl-1-methyl- relative to the parent imidazole.

CompoundCalculated Proton Affinity (kJ/mol)Computational MethodReference
Imidazole941.4B3LYP/6-31+G(d) nih.gov
1-methylimidazole (B24206)965.7B3LYP/6-31+G(d) nih.gov
1-ethylimidazole969.4B3LYP/6-31+G(d) nih.gov
1H-Imidazole, 2-ethyl-1-methyl-Value not explicitly published; expected to be >965.7-Inferred from trends nih.govencyclopedia.pub

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While the imidazole ring itself is planar and rigid, the presence of the ethyl group at the C-2 position introduces conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. frontiersin.orgnih.gov

Specific MD simulation studies for 1H-Imidazole, 2-ethyl-1-methyl- are not widely available in published literature. However, the methodology can be described. A simulation would model the interactions between all atoms in the system over time, governed by a force field. For this molecule, a key area of study would be the conformational analysis of the ethyl group. This involves understanding the rotation around the C-C single bond of the ethyl substituent and the resulting steric interactions with the rest of the molecule, particularly the N-1 methyl group. The simulation could determine the preferred dihedral angles, the energy barriers to rotation, and the population of different conformational states (e.g., gauche vs. anti).

Furthermore, MD simulations are invaluable for studying interactions in a condensed phase (e.g., in a solvent like water or an organic solvent). By simulating the molecule surrounded by solvent molecules, one can analyze:

Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between water and the N-3 atom of the imidazole ring.

Dynamical Properties: Calculation of properties like diffusion coefficients and rotational correlation times.

Free Energy Calculations: Methods like umbrella sampling can be used to compute the free energy profile of conformational changes or the partitioning of the molecule between different solvents. frontiersin.org

Objective of a Hypothetical MD StudySimulation DetailsExpected Outcome
Conformational Preference of Ethyl GroupSimulation in vacuum or implicit solvent.Potential energy surface as a function of the C-C-N-C dihedral angle; identification of low-energy conformers.
Solvent Interaction AnalysisSimulation in an explicit solvent box (e.g., water).Radial distribution functions (RDFs) for solvent atoms around the N-3 atom; hydrogen bond lifetimes. nih.gov
Hydrophobicity/HydrophilicitySimulation of the molecule at a water-octanol interface.Calculation of the partition coefficient (LogP) via free energy methods. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity directly)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's activity or property with its structural features, known as molecular descriptors. ijpsonline.com While often used for predicting biological activity, the same principles apply to Quantitative Structure-Property Relationship (QSPR) models, which predict physicochemical properties. researchgate.net This aligns with the instruction to exclude direct biological activity.

For 1H-Imidazole, 2-ethyl-1-methyl-, a QSPR model could be developed to predict properties like boiling point, vapor pressure, water solubility, or retention time in chromatography. The process involves:

Dataset Assembly: Gathering a set of imidazole derivatives with known experimental values for a specific property.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each molecule in the dataset. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). tubitak.gov.tr

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find the best correlation between a subset of descriptors and the property of interest. researchgate.net

Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation sets.

A study by Ghamari et al. successfully developed QSPR models for predicting the entropy and enthalpy of formation for a set of 84 imidazole derivatives using descriptors calculated at the DFT level. researchgate.net Such models demonstrate that physicochemical and thermodynamic properties of new imidazoles can be reliably predicted from their structure alone.

Descriptor TypeExample DescriptorRelevance to QSPR
ConstitutionalMolecular WeightRelates to size and mass-dependent properties.
TopologicalWiener IndexDescribes molecular branching and compactness.
GeometricMolecular Surface AreaInfluences intermolecular interactions and solubility.
Quantum-ChemicalDipole MomentRelates to polarity and electrostatic interactions. ijpsonline.com
Quantum-ChemicalHOMO/LUMO EnergiesDescribes electronic reactivity and charge-transfer capabilities. researchgate.net

Predictive Models for Environmental Distribution and Persistence

Predictive models are crucial for assessing the potential environmental impact of chemicals before widespread use. dtic.mil These models estimate how a chemical will partition between different environmental compartments (air, water, soil, sediment) and how long it will persist. The predictions are based on the chemical's physicochemical properties, which can be either experimentally measured or estimated using QSPR models. nih.gov

Multimedia environmental fate models (e.g., Level III fugacity models) are commonly used. They require input data such as:

Water Solubility: The maximum amount of the chemical that can dissolve in water.

Vapor Pressure: The pressure exerted by the vapor in equilibrium with its solid or liquid phase.

Octanol-Water Partition Coefficient (LogP or LogKow): A measure of the chemical's hydrophobicity, indicating its tendency to partition into organic matter (like soil or lipids) versus water.

Degradation Half-lives: The time it takes for half of the chemical to be degraded in various media (e.g., by hydrolysis, photolysis, or biodegradation).

While specific experimental data for 1H-Imidazole, 2-ethyl-1-methyl- is scarce, data for the closely related isomer 2-ethyl-4-methylimidazole (B144543) can illustrate the inputs for such models. chemicalbook.comsigmaaldrich.com Computational tools like the "BiodegPred" server can also be used to forecast biodegradability based solely on the chemical structure, providing a prognosis on its environmental persistence. nih.gov Based on its structure, 1H-Imidazole, 2-ethyl-1-methyl- is expected to have moderate water solubility and a low LogP, suggesting it would primarily reside in the aqueous phase but with some potential for partitioning to soil and sediment. Its persistence would depend on its susceptibility to microbial degradation, which is often the primary removal mechanism for such compounds in the environment.

Physicochemical PropertyValue for 2-Ethyl-4-methylimidazole (Illustrative Analogue)Significance for Environmental Modeling
Water Solubility210 g/L (20 °C) chemicalbook.comHigh solubility suggests primary distribution to water compartments.
Vapor Pressure0.028 Pa (20 °C) chemicalbook.comLow vapor pressure indicates it is not highly volatile; will not partition significantly to air.
LogP (Octanol-Water)1.13 (25 °C) chemicalbook.comLow value indicates more hydrophilic character and less tendency to bioaccumulate in fatty tissues.
Boiling Point292-295 °C sigmaaldrich.comHigh boiling point is consistent with low volatility.
Flash Point137 °C sigmaaldrich.comRelevant for handling and safety, but less so for environmental fate modeling.

Conclusion and Future Perspectives for 1h Imidazole, 2 Ethyl 1 Methyl Research

Summary of Key Research Advancements

Specific research advancements directly concerning 1H-Imidazole, 2-ethyl-1-methyl- are not extensively documented in current scientific literature. However, significant progress in the study of its close isomers and the broader category of tri-substituted imidazoles provides a solid foundation for future investigations.

Research on the isomeric compound, 1-ethyl-2-methyl-1H-imidazole , has demonstrated its utility as a catalyst in the synthesis of polyurethanes and as a building block for antifungal agents and corrosion inhibitors. roco.globalcymitquimica.com Another related isomer, 2-ethyl-4-methyl-1H-imidazole , is recognized for its role in forming imidazolium (B1220033) salts, which have applications in materials science and as potential catalysts. nist.govnih.goviucr.org

More broadly, the synthesis of tri- and tetra-substituted imidazoles has advanced significantly, with methods like the Radziszewski reaction and various one-pot syntheses being optimized for better yields and greener conditions. nih.gov These studies have established that substituted imidazoles are crucial intermediates in the development of compounds with a wide range of biological activities, including anti-inflammatory, antifungal, and antiprotozoal properties. researchgate.netnih.govresearchgate.net These advancements in synthetic methodology and the established applications of related compounds are pivotal for launching targeted research into 1H-Imidazole, 2-ethyl-1-methyl- .

Unexplored Research Avenues and Challenges

The primary unexplored avenue for 1H-Imidazole, 2-ethyl-1-methyl- is its fundamental synthesis and characterization. The development of regioselective synthetic routes that favor the formation of this specific isomer over its more commonly synthesized counterparts, such as 1-ethyl-2-methyl-1H-imidazole , presents a significant chemical challenge. rsc.org

A major hurdle for future research is the current lack of comprehensive analytical data. While extensive spectral and physical data are available for its isomers through databases like the NIST WebBook and PubChem, similar information for 1H-Imidazole, 2-ethyl-1-methyl- is sparse. nist.govnih.govnist.gov Establishing a clear spectral signature (NMR, IR, Mass Spectrometry) is a critical first step for any subsequent research.

Further unexplored areas include:

Physicochemical Properties: Detailed studies on its solubility, pKa, stability, and crystalline structure are needed.

Toxicological Profile: A baseline understanding of its cytotoxicity and metabolic fate is essential for any potential biological application.

Catalytic Activity: Its potential as a catalyst or as a precursor to N-heterocyclic carbenes (NHCs) remains untested.

The table below contrasts the available information for 1H-Imidazole, 2-ethyl-1-methyl- with its more studied isomers, highlighting the existing knowledge gaps.

Property/Application1H-Imidazole, 2-ethyl-1-methyl-1-Ethyl-2-methyl-1H-imidazole2-Ethyl-4-methyl-1H-imidazole
CAS Number Not readily available21202-52-8 nih.gov931-36-2 nist.gov
Documented Synthesis Limited / Not specificAvailable roco.globalAvailable iucr.org
Spectral Data (NIST/PubChem) Limited / NoneAvailable nist.govAvailable nist.gov
Known Applications None documentedCatalyst, chemical intermediate roco.globalCatalyst precursor, chemical intermediate nih.gov

Potential for Novel Derivatives and Applications

Extrapolating from the known functions of related imidazoles, 1H-Imidazole, 2-ethyl-1-methyl- holds potential for the development of novel derivatives with tailored applications. The strategic modification of its structure could unlock a range of functionalities.

Potential derivative classes and their target applications include:

Derivative ClassPotential ModificationTarget ApplicationRationale / Supporting Evidence
Ionic Liquids Quaternization of the N-3 nitrogen with various alkyl chains.Green solvents, electrolytes, catalysts.Imidazolium salts are well-established ionic liquids. nih.gov
Bioactive Agents Introduction of pharmacophores (e.g., nitro, sulfanyl, or benzimidazole (B57391) groups) onto the imidazole (B134444) core or substituents.Antifungal, antiprotozoal, anti-inflammatory agents.Substituted imidazoles are known to exhibit these properties. researchgate.netnih.gov
N-Heterocyclic Carbene (NHC) Ligands Generation of the carbene at the C4 or C5 position.Homogeneous catalysis, organometallic chemistry.Imidazoles are precursors to some of the most common NHC ligands.
Coordination Complexes Complexation with various transition metals (e.g., Pd, Cu, Fe).Catalysis, materials science, model systems for bioinorganic chemistry.The nitrogen atoms in the imidazole ring act as effective ligands for metal ions. ontosight.ai

The synthesis of these derivatives could lead to new materials, such as specialized polymers or coatings, and to new candidates for drug discovery programs. For instance, creating sulfanyl-linked benzimidazole derivatives has proven effective in generating potent antiprotozoal agents. researchgate.net A similar strategy could be applied to 1H-Imidazole, 2-ethyl-1-methyl- .

Interdisciplinary Research Opportunities

The exploration of 1H-Imidazole, 2-ethyl-1-methyl- is ripe with opportunities for interdisciplinary collaboration.

Organic and Computational Chemistry: Synthetic chemists could work alongside computational chemists to predict the most efficient, regioselective pathways for its synthesis. Quantum chemical calculations could also predict its spectral properties, stability, and potential reactivity, guiding experimental work.

Medicinal Chemistry and Pharmacology: The synthesis of novel derivatives based on this scaffold would require collaboration with pharmacologists to screen for biological activity. Recent studies have shown that even minor structural changes in imidazole derivatives can significantly impact their efficacy as, for example, antifungal agents. researchgate.net

Materials Science and Catalysis: Exploring its use in forming new polymers, ionic liquids, or as a corrosion inhibitor would necessitate partnerships with materials scientists. Furthermore, its potential as a ligand in catalysis opens up collaborations with experts in organometallic chemistry. A recent groundbreaking study on cooperative bimetallic radical catalysis utilized imidazole derivatives as unconventional hydrogen-atom donors, showcasing a novel and highly interdisciplinary research direction. acs.org

Biochemistry and Enzymology: The unique structure of the imidazole ring allows it to participate in proton shuttling, a mechanism central to the function of many enzymes. nih.gov Investigating how 1H-Imidazole, 2-ethyl-1-methyl- and its derivatives interact with biological systems could provide insights for enzymology and the design of enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-1-methyl-1H-imidazole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of 2-ethyl-1-methyl-1H-imidazole derivatives typically involves alkylation or substitution reactions. For example, substituted imidazoles can be synthesized via copper(I)-catalyzed coupling of halo-nitrobenzene derivatives with imidazole precursors under argon at 120°C for 24 hours, followed by purification via column chromatography . Optimizing reaction conditions (e.g., catalyst loading, solvent choice, and temperature) is critical for yield improvement. Reductive alkylation using NaBH4 or catalytic hydrogenation may also enhance selectivity for target derivatives .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of 2-ethyl-1-methyl-1H-imidazole?

  • Methodological Answer :

  • IR Spectroscopy : Characteristic N-H stretching (~3150 cm⁻¹) and C-N stretching (~1600 cm⁻¹) bands confirm the imidazole ring. Comparative analysis with reference spectra (e.g., NIST or Coblentz Society data) ensures accuracy .
  • NMR : ¹H NMR reveals distinct signals for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.4 ppm, singlet) substituents. ¹³C NMR distinguishes ring carbons (δ 120–140 ppm) from aliphatic carbons .

Q. What safety protocols are essential for handling 2-ethyl-1-methyl-1H-imidazole in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks. Acute toxicity studies indicate LD50 values >2000 mg/kg (oral, rat), but skin/eye irritation is possible. Store under inert gas (e.g., N2) to prevent oxidation, and avoid contact with strong acids/bases to minimize decomposition .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of 2-ethyl-1-methyl-1H-imidazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Use programs like AutoDock Vina to model interactions with target proteins (e.g., antioxidant enzymes). For example, 1,5-diphenylimidazole derivatives show strong binding to glutathione peroxidase active sites .
  • QSAR Models : Comparative Molecular Similarity Indices Analysis (CoMSIA) can correlate substituent effects (e.g., electron-withdrawing groups) with biological activity. Training sets of 34 compounds and test sets of 10 derivatives validate predictive accuracy .

Q. How do researchers address discrepancies in reported toxicity data for 2-ethyl-1-methyl-1H-imidazole?

  • Methodological Answer : Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To resolve discrepancies:

  • Cross-reference IARC, NTP, and ACGIH classifications. For example, 2-methylimidazole analogs are classified as Group 2B (possibly carcinogenic), but data for 2-ethyl-1-methyl derivatives remain inconclusive .
  • Conduct dose-response studies using standardized protocols (e.g., OECD Guidelines) to establish NOAEL (No Observed Adverse Effect Level) thresholds .

Q. What methodologies are recommended for assessing the stability and reactivity of 2-ethyl-1-methyl-1H-imidazole under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 3–6 months. Monitor decomposition via HPLC-MS to identify degradation products (e.g., N-oxide derivatives) .
  • Reactivity Screening : Test compatibility with common solvents (e.g., DMF, THF) and oxidizing agents. For instance, imidazole rings are prone to oxidation in the presence of H2O2, forming N-oxides .

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